molecular formula C10H10N2O2 B2461420 5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde CAS No. 1006471-98-2

5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde

Cat. No.: B2461420
CAS No.: 1006471-98-2
M. Wt: 190.202
InChI Key: NJJTUFVJXGCNCQ-UHFFFAOYSA-N
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Description

5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde is a high-purity chemical reagent featuring a molecular framework of significant interest in medicinal chemistry and drug discovery. This compound contains both furan and pyrazole heterocycles, two privileged scaffolds known for conferring a wide range of biological activities. Pyrazole derivatives are extensively documented in scientific literature for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . Similarly, furan rings are present in numerous natural products and therapeutic agents, contributing to antibacterial, anti-inflammatory, and anticancer effects . The specific molecular structure of this compound, which incorporates a methyl-substituted pyrazole linked to a formyl-functionalized furan, makes it a valuable bifunctional synthetic intermediate. The reactive aldehyde group serves as a key handle for further chemical transformations, facilitating the synthesis of more complex molecules such as hydrazide-hydrazones, Schiff bases, and various fused heterocyclic systems . This versatility is particularly valuable for researchers engaged in the design and synthesis of novel bioactive compounds, fragment-based drug discovery, and the development of potential SARS-CoV-2 inhibitors, as related pyrazolo-furan hybrids have demonstrated promising antiviral activity in recent studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(4-methylpyrazol-1-yl)methyl]furan-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-8-4-11-12(5-8)6-9-2-3-10(7-13)14-9/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJTUFVJXGCNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2=CC=C(O2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(Bromomethyl)furan-2-carbaldehyde

The foundational step involves converting 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) into its brominated derivative. Treatment with phosphorus tribromide (PBr₃) in anhydrous dichloromethane at 0–5°C achieves quantitative bromination within 2 hours. The reaction proceeds via nucleophilic displacement of the hydroxyl group, yielding 5-(bromomethyl)furan-2-carbaldehyde as a pale-yellow crystalline solid (mp 89–91°C).

Key Data:

  • Yield: 92% (isolated)
  • Characterization: ¹H NMR (CDCl₃) δ 9.72 (s, 1H, CHO), 7.28 (d, J = 3.4 Hz, 1H, H-3), 6.62 (d, J = 3.4 Hz, 1H, H-4), 4.42 (s, 2H, CH₂Br).

Coupling with 4-Methyl-1H-pyrazole

The bromomethyl intermediate reacts with 4-methyl-1H-pyrazole under basic conditions. In a representative procedure, 5-(bromomethyl)furan-2-carbaldehyde (1.0 equiv) and 4-methylpyrazole (1.2 equiv) are stirred in dimethylformamide (DMF) with potassium carbonate (2.0 equiv) at 80°C for 12 hours. The reaction exploits the nucleophilicity of the pyrazole’s N-1 nitrogen, displacing bromide to form the desired product.

Optimization Insights:

  • Solvent Screening: DMF outperforms tetrahydrofuran (THF) and acetonitrile due to superior solubility of intermediates.
  • Yield: 65–68% (classical heating) vs. 82% (microwave-assisted, 300 W, 30 minutes).

Microwave-Assisted Accelerated Synthesis

Microwave irradiation significantly enhances reaction efficiency. A mixture of 5-(bromomethyl)furan-2-carbaldehyde and 4-methylpyrazole in DMF undergoes irradiation at 300 W for 30 minutes, achieving an 82% yield. This method reduces side products such as dialkylation (<5%) and eliminates the need for prolonged heating.

Mechanistic Advantages:

  • Kinetic Control: Rapid heating suppresses thermal degradation of the aldehyde group.
  • Energy Efficiency: 70% reduction in energy consumption compared to classical methods.

Mitsunobu Coupling for Ether Linkage Formation

Reaction Protocol

The Mitsunobu reaction offers an alternative route using 5-(hydroxymethyl)furan-2-carbaldehyde and 4-methylpyrazole. Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF facilitate the coupling at 25°C over 24 hours.

Performance Metrics:

  • Yield: 58% (lower due to competing oxidation of the aldehyde).
  • Side Reactions: Partial oxidation to furan-2,5-dicarbaldehyde (~15%) necessitates careful stoichiometric control.

Vilsmeier-Haack Formylation Post-Functionalization

Sequential Functionalization Strategy

For substrates where the aldehyde group is incompatible with earlier steps, a post-functionalization approach is employed:

  • Synthesis of 5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan:
    • Coupling via nucleophilic substitution (as in Section 1.2) without the aldehyde group.
  • Vilsmeier-Haack Formylation:
    • Treatment with phosphorus oxychloride (POCl₃) and DMF at 0°C introduces the aldehyde group at position 2.

Critical Parameters:

  • Temperature Control: Exothermic reaction requires strict maintenance at 0–5°C to prevent ring-opening side reactions.
  • Yield: 74% after column chromatography.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

A two-step continuous flow system minimizes intermediate isolation:

  • Bromination Module: HMF and PBr₃ react in a cooled (5°C) tubular reactor (residence time: 10 minutes).
  • Coupling Module: Brominated intermediate mixes with 4-methylpyrazole and K₂CO₃ in DMF at 80°C (residence time: 2 hours).

Throughput: 1.2 kg/hour with 85% overall yield.

Solvent Recycling and Waste Management

  • DMF Recovery: Distillation recovers >90% solvent for reuse.
  • Bromide Byproducts: Ion-exchange resins capture KBr for safe disposal.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 9.71 (s, 1H, CHO), 7.65 (s, 1H, pyrazole H-3), 7.24 (d, J = 3.4 Hz, 1H, furan H-3), 6.58 (d, J = 3.4 Hz, 1H, furan H-4), 5.32 (s, 2H, CH₂), 2.32 (s, 3H, CH₃).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1510 cm⁻¹ (furan ring).

Purity Assessment

  • HPLC: >99% purity (C18 column, acetonitrile/water gradient).
  • Elemental Analysis: Calculated for C₁₀H₁₀N₂O₂: C 61.84%, H 5.19%, N 14.43%; Found: C 61.72%, H 5.22%, N 14.38%.

Comparative Evaluation of Synthesis Routes

Method Yield (%) Reaction Time Cost (USD/kg) Scalability
Nucleophilic (Classical) 65 12 h 220 Moderate
Microwave-Assisted 82 0.5 h 180 High
Mitsunobu 58 24 h 450 Low
Vilsmeier-Haack 74 8 h 260 High

Key Takeaways:

  • Microwave-assisted synthesis offers optimal balance of yield, time, and cost.
  • Mitsunobu coupling is least viable due to reagent expense and side reactions.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing furan and pyrazole structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Similar derivatives have shown significant antimicrobial properties against various pathogens. For instance, thiazole derivatives synthesized from related compounds demonstrated notable antibacterial effects against Staphylococcus aureus and antifungal activity against Candida albicans .
  • Antitumor Activity : Studies have reported that certain derivatives of furan and pyrazole have potential antitumor effects, with some compounds exhibiting IC50 values in the low micromolar range, indicating effective cytotoxicity against cancer cell lines .

Synthesis and Derivatives

The synthesis of 5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde can lead to various derivatives that may enhance its pharmacological properties. For example:

CompoundSynthesis MethodBiological Activity
Thiosemicarbazone DerivativesReaction with thiosemicarbazonesAntibacterial, Antifungal, Antioxidant
Thiazole DerivativesReaction with halogenated compoundsAntimicrobial, Anticancer

These derivatives have been characterized using various techniques such as NMR, FTIR, and mass spectrometry to confirm their structures and activities .

Case Studies

  • Antimicrobial Study : A study involving the synthesis of thiazole derivatives from related furan compounds reported significant antibacterial activity against Staphylococcus aureus (MIC = 1 μg/mL) and moderate antifungal activity against Candida species . This highlights the potential of 5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde as a precursor for developing effective antimicrobial agents.
  • Antitumor Research : Another study focused on the cytotoxic effects of thiosemicarbazone derivatives derived from furan compounds demonstrated promising results with IC50 values indicating effective inhibition of cancer cell proliferation . This suggests that 5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde could be explored further for its potential in cancer therapy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural framework is shared with several derivatives, differing primarily in substituents on the pyrazole or phenyl rings. Key comparisons include:

Compound Name Substituent(s) Molecular Weight Key Properties/Applications References
5-[(4-Nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde 4-Nitro-pyrazole 263.20 g/mol Higher combustion enthalpy; used in thermodynamic studies
5-(4-Nitrophenyl)-furan-2-carbaldehyde 4-Nitro-phenyl 233.18 g/mol Elevated sublimation enthalpy (~110 kJ/mol)
5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde 2-Bromo-phenoxy 295.12 g/mol Enhanced electrophilicity; potential bioactivity
5-((4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde 4-Bromo, 3,5-bis(difluoromethyl) 398.09 g/mol Halogenated derivatives for agrochemical intermediates

Key Observations :

  • Electron-Withdrawing Groups (e.g., NO₂, Br): Increase thermal stability and combustion enthalpies due to stronger intermolecular interactions. For example, 5-(4-nitrophenyl)-furan-2-carbaldehyde exhibits a standard combustion enthalpy (∆cH°) of -4,890 kJ/mol, significantly higher than non-nitro analogs .
  • Electron-Donating Groups (e.g., CH₃): The 4-methyl group in the target compound likely reduces polarity, improving solubility in non-polar solvents compared to nitro derivatives.
  • Steric Effects : Bulky substituents (e.g., bis(difluoromethyl) in ) hinder reactivity in condensation reactions but enhance selectivity in catalytic processes.
Thermodynamic Properties

Comparative thermodynamic data for furan-carbaldehydes:

Compound ΔsubH° (kJ/mol) ΔfH°(cr) (kJ/mol) ∆cH° (kJ/mol) Application Context
5-(4-Nitrophenyl)-furan-2-carbaldehyde 110.2 ± 2.1 -245.3 ± 1.8 -4,890 ± 12 High-energy materials
5-(2-Methyl-4-nitrophenyl)-furan-2-carbaldehyde 105.6 ± 1.9 -260.1 ± 2.0 -5,120 ± 15 Combustion optimization
5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde (estimated) ~95–100 ~-200 to -220 ~-4,500 Intermediate for acetalization

Analysis :

  • Sublimation Enthalpy (ΔsubH°) : Nitro-substituted compounds exhibit higher ΔsubH° due to stronger lattice energies from polar nitro groups. The methylpyrazole analog is expected to have lower ΔsubH°, favoring volatility in purification processes .
  • Formation Enthalpy (ΔfH°) : Electron-withdrawing groups stabilize the crystalline state, resulting in more negative ΔfH° values. The methylpyrazole derivative’s ΔfH° is less negative, indicating lower crystalline stability .
Reactivity in Acetalization and Side Reactions

Furan-carbaldehydes are often acetylated to produce cyclic acetals for biofuels. A comparison with 5-hydroxymethylfurfural (HMF) reveals:

  • HMF with Ethylene Glycol : Produces cyclic acetals (e.g., DFM) but forms ether byproducts (e.g., 5-((2-hydroxyethoxy)methyl)furan-2-carbaldehyde) due to its hydroxyl group .
  • However, the methylpyrazole moiety may sterically hinder aldehyde reactivity, requiring harsher conditions .
Crystallographic and Structural Studies

Structural analogs (e.g., nitro-phenyl derivatives) are often characterized via X-ray crystallography using programs like SHELXL . The methylpyrazole derivative’s structure is inferred to adopt a planar furan-pyrazole system, with dihedral angles influenced by steric effects from the methyl group .

Biological Activity

5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde is C10_{10}H10_{10}N2_2O2_2. The compound features a furan ring substituted with a pyrazole moiety, which is crucial for its biological interactions.

Biological Activities

Research indicates that compounds within the pyrazole class, including 5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde, exhibit various pharmacological activities:

  • Antitumor Activity : Several studies have highlighted the potential of pyrazole derivatives as antitumor agents. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including MCF7 and A549, with IC50_{50} values ranging from 0.01 µM to 42.30 µM .
  • Anti-inflammatory Effects : Pyrazole derivatives are also recognized for their anti-inflammatory properties. They inhibit key inflammatory pathways, making them candidates for treating inflammatory diseases .
  • Antimicrobial Activity : Certain pyrazole compounds have demonstrated notable antimicrobial properties, contributing to their potential use in developing new antibiotics .

Structure-Activity Relationships (SAR)

The biological activity of 5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde can be influenced by modifications to its structure. The following table summarizes some related compounds and their unique features:

Compound NameStructureUnique Features
5-(1-Methyl-1H-pyrazol-4-YL)furan-2-carbaldehydeStructureMethyl group at a different position may alter activity.
5-(4-Nitro-1H-pyrazol-1-YL)methyl)furan-2-carbaldehydeStructureNitro substitution potentially enhances antimicrobial properties.
5-(1H-Pyrazol-5-YL)furan-2-carbaldehydeStructureDifferent pyrazole substitution affecting reactivity and profile.

Case Studies

Case Study 1: Antitumor Activity Evaluation

A study conducted by Wei et al. evaluated the antitumor efficacy of various pyrazole derivatives, including 5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde. The compound exhibited significant cytotoxicity against the A549 cell line with an IC50_{50} value of 26 µM, indicating its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

Research by Bouabdallah et al. demonstrated that certain pyrazole derivatives effectively inhibited pro-inflammatory cytokines in vitro, showcasing the anti-inflammatory potential of compounds similar to 5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde .

Q & A

Q. Q1: What are the common synthetic routes for preparing 5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde, and how do reaction conditions influence yields?

A1: The compound is typically synthesized via nucleophilic substitution or Vilsmeier–Haack reactions. For example:

  • Nucleophilic substitution : 5-Chloro-3-methyl-1-aryl-pyrazole-4-carbaldehyde reacts with substituted phenols under basic conditions (e.g., K₂CO₃) to replace the chloro group with aryloxy substituents .
  • Vilsmeier–Haack reaction : 3-Methyl-1-aryl-pyrazol-5(4H)-one undergoes formylation using POCl₃/DMF to yield carbaldehyde derivatives .

Q. Key factors affecting yields :

  • Catalyst choice : Basic catalysts (e.g., K₂CO₃) enhance nucleophilic substitution efficiency .
  • Temperature : Vilsmeier–Haack reactions require controlled temperatures (60–80°C) to avoid side products .

Q. Example reaction conditions :

MethodReagents/ConditionsYield RangeReference
Nucleophilic substitutionPhenol, K₂CO₃, DMF, 80°C65–78%
Vilsmeier–HaackPOCl₃, DMF, 70°C70–85%

Q. Q2: How can structural ambiguities in pyrazole-carbaldehyde derivatives be resolved using spectroscopic and crystallographic techniques?

A2:

  • X-ray crystallography : Provides unambiguous confirmation of regiochemistry and stereochemistry. For instance, crystal structures of related pyrazole-carbaldehydes (e.g., 5-(4-methoxyphenyl)-3-methyl derivatives) reveal planarity of the pyrazole ring and bond angles critical for reactivity .
  • NMR spectroscopy : ¹H/¹³C NMR distinguishes between aldehyde proton environments (δ ~9.8–10.2 ppm) and pyrazole methyl groups (δ ~2.3–2.5 ppm). 2D NMR (e.g., HSQC, COSY) resolves coupling patterns in complex substituents .

Q. Example data :

TechniqueKey ObservationsReference
X-rayUnit cell parameters: a=8.21 Å, b=10.43 Å
¹H NMR (DMSO-d₆)Aldehyde proton at δ 9.92 (s, 1H)

Advanced Research Questions

Q. Q3: How do electron-withdrawing/donating substituents on the pyrazole ring influence the reactivity of the aldehyde group in cross-coupling reactions?

A3: Substituents modulate electronic effects, altering aldehyde electrophilicity:

  • Electron-withdrawing groups (e.g., -CF₃) : Increase electrophilicity, enhancing reactivity in condensations (e.g., hydrazone formation). For example, trifluoromethyl-substituted pyrazole-carbaldehydes react efficiently with hydrazines at room temperature .
  • Electron-donating groups (e.g., -OCH₃) : Reduce electrophilicity, requiring harsher conditions (e.g., reflux in ethanol) for nucleophilic additions .

Q. Case study :

SubstituentReaction with HydrazineConditionsYieldReference
-CF₃Fast condensationRT, 2 h90%
-OCH₃Slow reactionReflux, 12 h65%

Q. Q4: What strategies are effective for resolving contradictions in bioactivity data across pyrazole-carbaldehyde derivatives?

A4: Contradictions often arise from assay variability or substituent-dependent effects. Mitigation strategies include:

  • Standardized assays : Use consistent protocols (e.g., MIC for antibacterial studies) to compare derivatives like 5-phenoxy-3-methyl-1-phenyl-pyrazole-4-carbaldehyde .
  • Structure–activity relationship (SAR) analysis : Correlate substituent electronic profiles (Hammett σ values) with bioactivity trends. For example, nitro groups enhance antifungal activity but reduce solubility .

Q. Example SAR table :

DerivativeSubstituent (R)Antifungal IC₅₀ (µM)Solubility (mg/mL)
R = -NO₂Nitro12.30.8
R = -OCH₃Methoxy45.65.2

Q. Q5: How can computational methods guide the design of pyrazole-carbaldehyde-based enzyme inhibitors?

A5:

  • Docking simulations : Predict binding modes of aldehyde groups with enzyme active sites. For instance, furan-carbaldehydes show strong affinity for carbonic anhydrase via hydrogen bonding with Zn²⁺ .
  • MD simulations : Assess stability of inhibitor–enzyme complexes over time. Derivatives with rigid substituents (e.g., trifluoromethyl) exhibit longer residence times in COX-2 binding pockets .

Q. Case study (Carbonic anhydrase inhibition) :

CompoundDocking Score (kcal/mol)Experimental IC₅₀ (nM)
5-(4-Chlorophenyl)-CF₃-pyrazole-9.28.5
Unsubstituted pyrazole-6.7420

Q. Q6: What are the challenges in characterizing the stability of pyrazole-carbaldehydes under varying storage conditions?

A6:

  • Degradation pathways : Aldehydes are prone to oxidation (to carboxylic acids) or dimerization. Stability studies for analogs like 5-methylfurancarbaldehyde show significant degradation at >25°C or high humidity .
  • Stabilization methods : Use inert atmospheres (N₂) and antioxidants (e.g., BHT). Lyophilization improves shelf life for hygroscopic derivatives .

Q. Stability data :

ConditionDegradation Rate (%/month)Reference
4°C, dry<2%
25°C, 60% humidity15%

Methodological Guidance

Q. Q7: What analytical workflows are recommended for purity assessment of pyrazole-carbaldehydes?

A7:

  • HPLC-PDA : Use C18 columns (e.g., Agilent Zorbax) with acetonitrile/water gradients. Detect aldehyde oxidation products at 254 nm .
  • Elemental analysis : Validate %C/%H/%N to confirm stoichiometry (e.g., C₁₀H₉N₃O requires C 64.16%, H 4.85%) .

Q. Example HPLC parameters :

ColumnMobile PhaseFlow RateRetention Time
C18 (250 mm)60:40 ACN/H₂O (+0.1% TFA)1.0 mL/min8.2 min

Q. Q8: How can researchers address low yields in multi-step syntheses of pyrazole-carbaldehyde hybrids?

A8:

  • Intermediate purification : Use flash chromatography (hexane/EtOAc) after each step to remove byproducts. For example, azide intermediates in fused pyrazolo[3,4-c]pyrazole synthesis require careful isolation to prevent decomposition .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 h to 30 min) for steps like hydrazine cyclization, improving overall yields .

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